molecular formula C8H16ClN3O B1434019 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1803590-27-3

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Cat. No. B1434019
M. Wt: 205.68 g/mol
InChI Key: CPNHQPJZSPEPFS-UHFFFAOYSA-N
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Description

“2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride” is an organic compound . It is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Heterocyclic Compounds Synthesis

The compound's reactivity, especially when part of heterocyclic compounds like pyrazolines, is leveraged in synthesizing a broad range of heterocyclic compounds. This includes the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These versatile synthetic routes have been instrumental in generating various heterocyclic compounds that are foundational in numerous scientific studies and applications (Gomaa & Ali, 2020).

Antioxidant and Medicinal Properties

Isoxazolone derivatives, structurally similar or related to the compound , have shown significant biological and medicinal properties. These derivatives are crucial intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis process typically involves a multi-component reaction, revealing the compound's versatile nature and its potential in developing new therapeutic agents with antioxidant properties (Laroum et al., 2019).

Quinoxaline and its Analogues

Quinoxaline and its analogs, closely related to pyrazole-based compounds, have been explored for their antitumor properties. These compounds, including the core structure of pyrazole, serve as critical elements in numerous biologically active compounds and have been used as dyes, pharmaceuticals, and antibiotics. The unique properties of these compounds underscore the broader applicability of pyrazole-based compounds in scientific research and their potential in pharmaceutical development (Pareek & Kishor, 2015).

Catalytic and Synthetic Applications

Pyrazolines and their derivatives, including those related to the compound in focus, have been recognized for their catalytic applications and their role in synthetic chemistry. These compounds, due to their unique structural attributes, have been pivotal in developing new synthetic strategies and methodologies. The derivatives have exhibited wide-ranging biological activities, further showcasing the compound's potential in catalyzing and synthesizing novel therapeutic agents (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNHQPJZSPEPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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